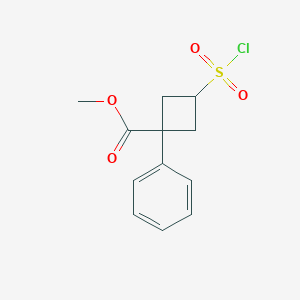

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also has a phenyl group attached to it. The compound also contains a chlorosulfonyl group and a carboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the phenyl group, and the addition of the chlorosulfonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The compound has a chiral center, which means it has a non-superimposable mirror image. The (1r,3r) notation in the name of the compound refers to the configuration of these chiral centers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the chlorosulfonyl group might be reactive towards nucleophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications

Cyclobutene Electrocyclic Reactions

- Methyl 3-formylcyclobutene-3-carboxylate, related to the compound , was studied for its behavior in thermolysis, which is a type of heat-induced chemical reaction. This research confirms theoretical predictions about the electrocyclization of the formyl-in, ester-out product of ring opening, contributing to our understanding of cyclobutene reactions (Niwayama & Houk, 1992).

Chirality in Cyclisation Reactions

- The compound's related structures, such as methyl thiazolidine carboxylates, were found to undergo base-induced cyclisation, leading to products with high enantiomeric purity. This showcases the compound's relevance in reactions where control of chirality is crucial (Betts et al., 1999).

Small-Ring Compounds and Carbonium Ion Reactions

- Studies on small-ring compounds like 1-methylcyclobutyl derivatives provide insights into the behavior of carbonium ions, which are crucial in various chemical synthesis processes (Cox et al., 1961).

Lewis Acid Catalyzed Reactions

- The Lewis acid-catalyzed reactions of related compounds demonstrate the potential to construct four-membered carbon rings, proving essential for synthesizing valuable intermediates in organic chemistry (Yu et al., 2009).

Functionalized Methyl Methacrylate Oligomers

- Research into the preparation of methyl methacrylate oligomers, closely related to the compound , shows potential applications in creating novel block copolymers and in reactive processing, highlighting its relevance in polymer science (Ebdon et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRLDKNXDWNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2741011.png)

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)

![methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2741018.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)

![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)

![N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2741023.png)

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)

![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)

![6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2741030.png)